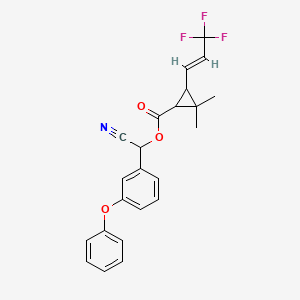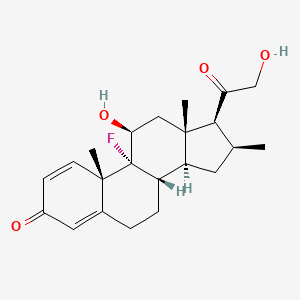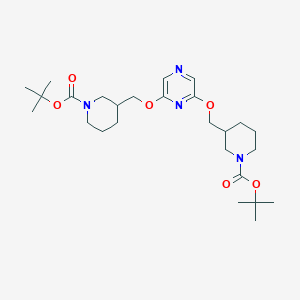
Di-tert-butyl 3,3'-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is a complex organic compound with the molecular formula C26H42N4O6 and a molecular weight of 506.63 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) typically involves multiple steps, starting with the preparation of the pyrazine-2,6-diylbis(oxy) intermediate. This intermediate is then reacted with methylene and piperidine-1-carboxylate under controlled conditions to form the final compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Di-tert-butylcarbazole: A compound with similar tert-butyl groups but different core structure.
N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)]: Another compound with tert-butyl groups and different functional groups.
Uniqueness
Di-tert-butyl 3,3’-((pyrazine-2,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is unique due to its specific combination of pyrazine, methylene, and piperidine-1-carboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications.
Propriétés
Formule moléculaire |
C26H42N4O6 |
|---|---|
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
tert-butyl 3-[[6-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H42N4O6/c1-25(2,3)35-23(31)29-11-7-9-19(15-29)17-33-21-13-27-14-22(28-21)34-18-20-10-8-12-30(16-20)24(32)36-26(4,5)6/h13-14,19-20H,7-12,15-18H2,1-6H3 |
Clé InChI |
VFXKWWJEKPTHPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=CN=CC(=N2)OCC3CCCN(C3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


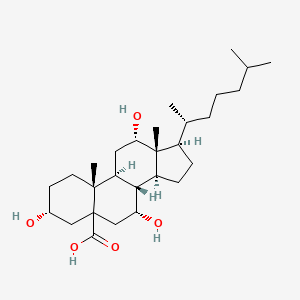
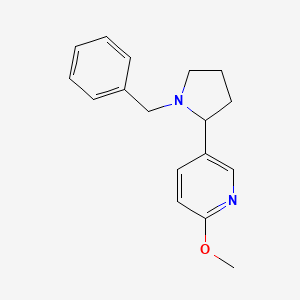
![methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate](/img/structure/B15061624.png)
![1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B15061628.png)


palladium(II) dichloromethane](/img/structure/B15061646.png)
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
![(4aR,7S,9aR)-2,7-diphenyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B15061660.png)
![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B15061673.png)
